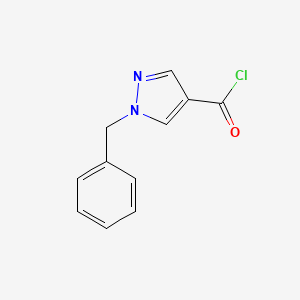

1-Benzyl-1H-pyrazole-4-carbonyl chloride

Description

1-Benzyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic organic compound featuring a pyrazole core substituted with a benzyl group at the 1-position and a reactive carbonyl chloride group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in acyl transfer reactions due to the electrophilic nature of the carbonyl chloride moiety.

Structure

2D Structure

Properties

IUPAC Name |

1-benzylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-11(15)10-6-13-14(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSLMSWFSIEWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-benzyl-1H-pyrazole-4-carboxylic acid.

Common Reagents and Conditions:

Amines: Used in substitution reactions to form amides.

Alcohols: React to form esters.

Thiols: React to form thioesters.

Water: Used in hydrolysis reactions.

Major Products Formed:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

1-Benzyl-1H-pyrazole-4-carbonyl chloride serves as a versatile intermediate in the synthesis of bioactive molecules. It has been explored for its potential in developing drugs targeting various diseases, including cancer and inflammatory disorders. The compound's ability to act as a scaffold allows for the modification of its structure to enhance biological activity.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, a study synthesized several pyrazole derivatives and evaluated their activity against breast cancer cells, revealing promising results that warrant further investigation into their mechanisms of action .

Agricultural Applications

Fungicides and Plant Protection

The compound is also recognized for its role as a precursor in the synthesis of fungicides. Specifically, derivatives of this compound are utilized in creating SDHI (Succinate Dehydrogenase Inhibitor) fungicides, which are critical for crop protection against various fungal pathogens.

Data Table: Fungicide Efficacy

| Compound Name | Target Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Fusarium spp. | 85 | |

| Compound B | Botrytis cinerea | 90 | |

| Compound C | Phytophthora spp. | 80 |

Material Science

Synthesis of Advanced Materials

In material science, this compound is used as a building block for creating novel polymers and nanomaterials. Its unique chemical properties allow it to participate in polymerization reactions, leading to materials with enhanced mechanical and thermal properties.

Case Study: Polymerization Reactions

A study explored the polymerization of this compound with various monomers to develop high-performance polymers suitable for electronic applications. The resulting materials exhibited superior conductivity and thermal stability compared to conventional polymers .

Chemical Synthesis

Building Block for Complex Molecules

The compound is widely employed as a building block in organic synthesis, facilitating the construction of complex organic frameworks. Its reactivity allows for various transformations, including nucleophilic substitution and acylation reactions.

Common Synthetic Routes:

- Nucleophilic Substitution: The benzyl group can be replaced with different nucleophiles under basic conditions.

- Acylation Reactions: It can be used to introduce acyl groups into other substrates, expanding the diversity of synthesized compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-pyrazole-4-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the pyrazole moiety into target molecules .

Comparison with Similar Compounds

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

These derivatives (e.g., compounds 4a–4e in –3) share a pyrazole backbone but differ in substituents:

- Substituents : A benzoyl (PhCO-) group at the 1-position and a carbaldehyde (CHO) group at the 4-position.

- Functional Groups : The carbaldehyde group is less reactive than the carbonyl chloride in 1-Benzyl-1H-pyrazole-4-carbonyl chloride, limiting its utility in nucleophilic acyl substitutions.

- Biological Activity : Derivatives with electron-donating groups (e.g., para-methoxy in 4c) exhibit potent antioxidant and anti-inflammatory activity, as shown by radical scavenging assays and carrageenan-induced edema models .

1-Benzyl-4-(chloromethyl)-1H-pyrazole Hydrochloride

- Substituents : A benzyl (PhCH₂-) group at the 1-position and a chloromethyl (CH₂Cl) group at the 4-position.

Biological Activity

1-Benzyl-1H-pyrazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a benzyl group and a carbonyl chloride functional group. The synthesis typically involves several steps, including the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by the introduction of the benzyl group via nucleophilic substitution reactions.

Biological Activity Overview

Research indicates that derivatives of 1-benzyl-1H-pyrazole exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing the pyrazole structure have shown promise in inhibiting various cancer cell lines. For instance, studies demonstrate that modifications to the benzyl group can enhance the inhibition of Aurora kinases, critical targets in cancer therapy .

- Antimicrobial Properties : Pyrazole derivatives have been reported to possess antimicrobial effects against several pathogens, including bacteria and fungi. The presence of specific functional groups significantly influences their activity .

- Anti-inflammatory Effects : Certain pyrazole compounds have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Kinase Inhibition : The compound has been shown to inhibit kinases such as Aurora-A and Aurora-B, which are involved in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

- Receptor Modulation : The interaction with specific receptors or enzymes can alter signaling pathways, contributing to its therapeutic effects in various diseases .

Case Studies and Research Findings

Several studies highlight the biological activity of 1-benzyl-1H-pyrazole derivatives:

Q & A

Q. Advanced

- Reagent Selection : SOCl₂ is preferred for milder conditions (room temperature, 2–4 hours), while POCl₃ may require heating (80–100°C) but offers higher yields in moisture-free environments .

- Solvent Choice : Anhydrous solvents (e.g., dry dichloromethane or toluene) minimize hydrolysis .

- Monitoring : Thin-layer chromatography (TLC) with UV detection or in-situ FTIR tracks reaction progress .

- Workup : Remove excess reagent via rotary evaporation under reduced pressure to isolate the product .

What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

Q. Basic

- IR Spectroscopy :

- C=O stretch: 1740–1750 cm⁻¹ (carbonyl chloride).

- Aromatic C-H bends: 700–800 cm⁻¹ .

- ¹H NMR :

- ¹³C NMR :

How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Q. Advanced

- DFT Calculations : Model transition states to predict activation energies for reactions with amines or alcohols .

- Electrostatic Potential Maps : Identify electrophilic regions (e.g., carbonyl carbon) using software like Gaussian .

- Solvent Effects : Simulate reaction kinetics in polar vs. non-polar solvents to optimize conditions .

What are the recommended storage conditions for this compound to prevent degradation?

Q. Basic

- Storage : In sealed amber vials under inert gas (Ar/N₂) at –20°C to inhibit hydrolysis .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps .

How can researchers resolve contradictions in reported yields for the synthesis of this compound using different chlorinating agents?

Q. Advanced

- Design of Experiments (DoE) : Systematically vary parameters (reagent stoichiometry, temperature, solvent) to identify optimal conditions .

- Purity Analysis : Compare products via HPLC or GC-MS to assess side reactions (e.g., hydrolysis or dimerization) .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to trace reaction pathways and byproduct formation .

What intermediates are critical in the multi-step synthesis of this compound, and how are they isolated?

Q. Basic

- Pyrazole-4-carbaldehyde : Synthesized via Vilsmeier-Haack reaction and purified by recrystallization (ethanol/water) .

- Carboxylic Acid Intermediate : Isolated via acid-base extraction (e.g., NaOH/HCl) after oxidation .

- Final Product : Distilled under vacuum to remove residual reagents .

What strategies can scale up synthesis while maintaining efficiency and safety?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.